molecular formula C26H29N3O4 B239743 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

货号 B239743
分子量: 447.5 g/mol
InChI 键: KGVRCARJNUPQFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the activation of B cells and is a promising target for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

作用机制

BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation, proliferation, and survival of B cells. Inhibition of BTK by N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell activation, proliferation, and survival. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various B cell-mediated diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, this compound has demonstrated efficacy in reducing the proliferation and survival of B cells, leading to a decrease in disease activity in various B cell-mediated diseases. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

实验室实验的优点和局限性

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its potency and selectivity for BTK inhibition, which makes it a promising therapeutic agent for the treatment of various B cell-mediated diseases. However, one of the limitations of this compound is its limited bioavailability, which may limit its efficacy in vivo. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.

未来方向

Several future directions for the development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide have been proposed, including the evaluation of its efficacy in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of various B cell-mediated diseases. Additionally, further studies are needed to evaluate the potential of this compound in the treatment of other diseases, such as solid tumors and viral infections. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to the development of more effective therapeutic agents for the treatment of B cell-mediated diseases.

合成方法

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide involves several steps, including the condensation of 4-isopropylphenol with 2-chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetamide, followed by the reaction of the resulting compound with 4-(2-furoyl)-1-piperazine to form this compound. The final product is obtained after purification and characterization using various analytical techniques, including NMR and mass spectrometry.

科学研究应用

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied for its therapeutic potential in various B cell-mediated diseases. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK and has shown efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

属性

分子式

C26H29N3O4

分子量

447.5 g/mol

IUPAC 名称

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H29N3O4/c1-19(2)20-5-11-23(12-6-20)33-18-25(30)27-21-7-9-22(10-8-21)28-13-15-29(16-14-28)26(31)24-4-3-17-32-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,27,30)

InChI 键

KGVRCARJNUPQFC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

规范 SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。